molecular formula C14H20N2O4 B6148018 methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate CAS No. 161292-57-5

methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate

Cat. No. B6148018
CAS RN: 161292-57-5
M. Wt: 280.3
InChI Key:
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Description

Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate (MBTB) is a small molecule used for a variety of biological and chemical research applications. MBTB is a synthetic compound that is used as a building block for a variety of other molecules for research purposes. It has a wide range of applications in scientific research, including biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is used in a variety of scientific research applications. It is used as a building block for a variety of molecules, including peptides, proteins, and other organic compounds. It is also used in the synthesis of small molecules for drug discovery and development. In addition, it is used in the study of enzyme-catalyzed reactions, as well as the study of enzyme-substrate interactions.

Mechanism of Action

Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate acts as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This inhibition can be used to study the mechanism of action of drugs, as well as to identify potential drug targets.
Biochemical and Physiological Effects
methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the metabolism of acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, which can lead to increased alertness and improved cognitive function. In addition, methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time. However, methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, which can limit its use in organic synthesis.

Future Directions

There are a number of potential future directions for methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate research. One potential direction is the development of new synthetic methods for the synthesis of methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate and other small molecules. Another potential direction is the exploration of new applications for methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate, such as drug discovery and development. In addition, further research into the biochemical and physiological effects of methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate could lead to new therapeutic applications. Finally, further research into the mechanism of action of methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate could lead to new insights into the regulation of enzyme-catalyzed reactions and enzyme-substrate interactions.

Synthesis Methods

Methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate is synthesized by reacting tert-butyl carbamate with 2-amino-5-methylbenzoic acid in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at a temperature of 70 degrees Celsius. The reaction is complete when all the reactants have been consumed and the product is isolated by vacuum filtration. The product is then purified by recrystallization in ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate involves the protection of the amine group, followed by the reaction with 2-nitrobenzaldehyde to form an imine intermediate. Reduction of the imine with sodium borohydride yields the corresponding amine, which is then coupled with methyl 2-bromo-5-nitrobenzoate to form the final product.", "Starting Materials": [ "2-nitrobenzaldehyde", "tert-butyl carbamate", "methyl 2-bromo-5-nitrobenzoate", "sodium borohydride", "triethylamine", "dimethylformamide", "methanol", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Protection of amine group with tert-butyl carbamate in the presence of triethylamine and dimethylformamide", "Step 2: Reaction of protected amine with 2-nitrobenzaldehyde in methanol to form imine intermediate", "Step 3: Reduction of imine intermediate with sodium borohydride in methanol", "Step 4: Coupling of resulting amine with methyl 2-bromo-5-nitrobenzoate in dichloromethane in the presence of sodium bicarbonate", "Step 5: Deprotection of tert-butyl carbamate with trifluoroacetic acid in dichloromethane", "Step 6: Purification of final product by column chromatography" ] }

CAS RN

161292-57-5

Product Name

methyl 2-amino-5-({[(tert-butoxy)carbonyl]amino}methyl)benzoate

Molecular Formula

C14H20N2O4

Molecular Weight

280.3

Purity

95

Origin of Product

United States

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